Spiro[3.3]heptan-2-ylhydrazine dihydrochloride
CAS No.:
Cat. No.: VC18617858
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16Cl2N2 |
|---|---|
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | spiro[3.3]heptan-2-ylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c8-9-6-4-7(5-6)2-1-3-7;;/h6,9H,1-5,8H2;2*1H |
| Standard InChI Key | UUWWAVSALLTQHM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CC(C2)NN.Cl.Cl |
Introduction
Structural Features and Molecular Properties
Core Spirocyclic Architecture
The defining characteristic of spiro[3.3]heptan-2-ylhydrazine dihydrochloride is its spiro[3.3]heptane core, a bicyclic system comprising two fused cycloheptane rings sharing a single carbon atom (the spiro center). This arrangement imposes significant steric constraints, resulting in a rigid three-dimensional structure that mimics the spatial geometry of aromatic systems while offering enhanced metabolic stability . The hydrazine group (-NH-NH₂) is appended to one of the carbon atoms adjacent to the spiro center, further contributing to the compound’s reactivity and intermolecular interaction potential.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 199.12 g/mol |
| CAS Number | 2306264-28-6 |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
Electronic and Steric Effects
The spirocyclic framework induces distinct electronic effects due to the hybridization of the shared spiro carbon. Density functional theory (DFT) studies on analogous spiro compounds reveal that the electron-withdrawing nature of the fused rings stabilizes adjacent functional groups, such as the hydrazine moiety, while the steric bulk of the bicyclic system influences regioselectivity in substitution reactions . The hydrochloride salts enhance solubility in aqueous media, making the compound suitable for biological assays.
Synthesis and Scalable Production
Laboratory-Scale Synthesis
The synthesis of spiro[3.3]heptan-2-ylhydrazine dihydrochloride typically begins with the preparation of the spiro[3.3]heptane core. A common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, undergoes cyclization under basic conditions to form the bicyclic structure . Subsequent functionalization involves introducing the hydrazine group via nucleophilic substitution or reductive amination. Key challenges include controlling ring strain during cyclization and preventing side reactions at the hydrazine site, which often necessitates the use of protecting groups such as tert-butoxycarbonyl (Boc).
Representative Synthetic Route:
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Cyclization: Reacting 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) yields the spiro[3.3]heptane framework .
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Hydrazine Introduction: Treatment with hydrazine hydrate in ethanol at reflux replaces a bromide group, forming the hydrazine derivative.
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Salt Formation: Reaction with hydrochloric acid in dichloromethane precipitates the dihydrochloride salt.
Industrial-Scale Considerations
Scalable production requires optimization of reaction parameters to maximize yield and purity. Continuous flow reactors have been employed for analogous spiro compounds to improve heat transfer and reduce byproduct formation . Industrial batches of up to 0.47 kg have been reported for related difluorospiro[3.3]heptane derivatives, highlighting the feasibility of large-scale synthesis .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydrazine group serves as a potent nucleophile, participating in reactions with electrophiles such as alkyl halides and carbonyl compounds. For example, treatment with benzoyl chloride yields N-acylated derivatives, which are valuable intermediates in medicinal chemistry.
Oxidation and Reduction
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Oxidation: Exposure to hydrogen peroxide or potassium permanganate converts the hydrazine group to a diazenium ion, which can further react to form triazenes or nitroso compounds.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the hydrazine to an amine, altering the compound’s electronic profile and biological activity .
Cycloaddition Reactions
The rigid spirocyclic framework facilitates [3+2] cycloadditions with alkynes or nitriles, enabling the construction of polycyclic heterocycles. These reactions are pivotal in diversifying the compound’s applications in materials science .
Applications in Research and Industry
Medicinal Chemistry
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride has been explored as a bioisostere for aromatic rings in drug design. Its conformational rigidity improves binding affinity to target proteins while reducing off-target interactions. Derivatives of this compound have shown preliminary activity against Helicobacter pylori glutamate racemase, a validated antibiotic target .
Material Science
The compound’s stability and structural predictability make it a candidate for designing metal-organic frameworks (MOFs) and liquid crystals. Its ability to act as a ligand for transition metals (e.g., palladium, platinum) has been leveraged in catalysis research.
Agricultural Chemistry
Hydrazine derivatives are widely used as plant growth regulators and pesticides. The spirocyclic backbone of this compound enhances persistence in environmental conditions, potentially reducing application frequency.
Comparative Analysis with Related Compounds
Spiro[3.3]heptan-2-amine Hydrochloride
This analog replaces the hydrazine group with a primary amine. While both compounds share similar synthetic routes, the amine derivative exhibits lower nucleophilicity but greater stability under acidic conditions .
6,6-Difluorospiro[3.3]heptane Derivatives
Fluorination at the 6-position enhances metabolic resistance and lipophilicity, making these derivatives preferable for central nervous system (CNS)-targeted therapeutics .
Table 2: Comparative Properties of Spirocyclic Compounds
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